molecular formula C16H23N3O3S B2497348 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-6-methylnicotinamide CAS No. 2034232-70-5

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-6-methylnicotinamide

Cat. No.: B2497348
CAS No.: 2034232-70-5
M. Wt: 337.44
InChI Key: BHLJEJJCQQFIIO-UHFFFAOYSA-N
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Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-6-methylnicotinamide is a useful research compound. Its molecular formula is C16H23N3O3S and its molecular weight is 337.44. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Pharmacophore Models

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structurally related compound, has been studied for its interaction with the CB1 cannabinoid receptor. Conformational analysis and the development of unified pharmacophore models highlight the compound's role in steric binding interactions and its potential in modulating receptor activity. This research suggests a broader implication for compounds like N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-6-methylnicotinamide in understanding receptor-ligand interactions and designing receptor-specific drugs (Shim et al., 2002).

Cardiovascular Effects

Research on N 1-methylnicotinamide, a metabolite related to this compound, suggests potential cardiovascular benefits. It has been shown to improve endothelial function and reduce oxidative stress, implying that structurally related compounds might also influence vascular health and could be explored for treating conditions like atherosclerosis and hypertension (Domagala et al., 2012).

Role in Drug-Drug Interactions

The compound's structural analog, N1-methylnicotinamide, has been evaluated as a biomarker for drug-drug interactions mediated by renal transport proteins. Understanding the renal clearance of such compounds can provide insights into their pharmacokinetics and potential interactions with other drugs, which is crucial for developing safe and effective medication regimens (Müller et al., 2023).

Antileishmanial and Antiproliferative Activities

Julocrotine, a compound with a similar complex structure, has shown potent antiproliferative activity against Leishmania amazonensis, suggesting that compounds like this compound could also have potential applications in developing treatments for parasitic infections and related diseases (Moreira et al., 2008).

Corrosion Inhibition

Studies on piperidine derivatives, which share structural similarities, have demonstrated their effectiveness in inhibiting the corrosion of metals. This suggests that this compound could also be explored for its potential applications in materials science, particularly in corrosion prevention (Kaya et al., 2016).

Properties

IUPAC Name

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-6-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-12-2-3-13(10-17-12)16(20)18-14-4-7-19(8-5-14)15-6-9-23(21,22)11-15/h2-3,10,14-15H,4-9,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLJEJJCQQFIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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